molecular formula C10H9F3O3 B1388871 2-Trifluoromethoxy-benzoic acid ethyl ester CAS No. 773134-80-8

2-Trifluoromethoxy-benzoic acid ethyl ester

Cat. No.: B1388871
CAS No.: 773134-80-8
M. Wt: 234.17 g/mol
InChI Key: YUQQVXLPASLXLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-Trifluoromethoxy-benzoic acid ethyl ester” has been reported in the literature. For instance, “2-(Trifluoromethyl)benzoic acid” was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H9F3O2 . The molecular weight is 218.1725 .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For example, the mechanism of reactions involving “2-(Trifluoromethoxy)benzoic acid” is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes subsequently the nucleophilic substitution by a fluoride possible .

Safety and Hazards

The safety and hazards of compounds similar to “2-Trifluoromethoxy-benzoic acid ethyl ester” have been reported. For instance, “3-(Trifluoromethoxy)benzoic acid” has hazard statements H315 - H319 - H335 .

Biochemical Analysis

Biochemical Properties

2-Trifluoromethoxy-benzoic acid ethyl ester plays a significant role in biochemical reactions due to its unique structural features. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable component in biochemical studies. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with voltage-gated sodium channels, modulating their activity. Additionally, this compound can inhibit enzymes such as succinate dehydrogenase and acetolactate synthase, affecting metabolic pathways and cellular functions .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with voltage-gated sodium channels can alter cell membrane potential and influence neuronal signaling. Furthermore, the inhibition of enzymes like succinate dehydrogenase can disrupt the tricarboxylic acid cycle, leading to changes in cellular energy production and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound binds to voltage-gated sodium channels, modulating their activity and affecting neuronal signaling. Additionally, it inhibits enzymes such as succinate dehydrogenase and acetolactate synthase by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions. These interactions lead to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activity and cellular metabolism without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been identified, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound inhibits enzymes such as succinate dehydrogenase and acetolactate synthase, affecting the tricarboxylic acid cycle and amino acid biosynthesis. These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity and stability. The compound can diffuse across cell membranes and accumulate in lipid-rich regions. It interacts with transporters and binding proteins, facilitating its distribution within the cell. The localization and accumulation of this compound can affect its activity and function within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with enzymes involved in the tricarboxylic acid cycle. This subcellular localization is crucial for understanding the compound’s biochemical effects and mechanisms of action .

Properties

IUPAC Name

ethyl 2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-15-9(14)7-5-3-4-6-8(7)16-10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQQVXLPASLXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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